(2R)-2-(2-methylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-methylpropyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidines are a class of heterocyclic amines that are widely used as building blocks in organic synthesis and pharmaceutical manufacturing. The (2R)-2-(2-methylpropyl) configuration indicates the specific spatial arrangement of the substituents, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylpropyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropylamine and pyrrolidine.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral resolution techniques or asymmetric synthesis methods.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylpropyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring is retained, but substituents are exchanged.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
(2R)-2-(2-methylpropyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, used widely in organic synthesis.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
2-Methylpyrrolidine: A derivative with a methyl group on the 2-position.
Uniqueness
(2R)-2-(2-methylpropyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-(2-methylpropyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUABXXBKUNKNU-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.